molecular formula C14H14N2O3S B2660810 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 799782-13-1

3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2660810
CAS No.: 799782-13-1
M. Wt: 290.34
InChI Key: VMKAARREXFTFTD-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a pyrazole core with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent functionalization introduces the furan and phenyl groups, followed by the addition of the methylsulfonyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced pyrazole derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Furan-2-yl)-1-(methylsulfonyl)-5-methyl-1H-pyrazole

  • 3-(Furan-2-yl)-1-(methylsulfonyl)-5-ethyl-1H-pyrazole

  • 3-(Furan-2-yl)-1-(methylsulfonyl)-5-(4-nitrophenyl)-1H-pyrazole

Uniqueness: 3-(Furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-(furan-2-yl)-2-methylsulfonyl-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-20(17,18)16-13(11-6-3-2-4-7-11)10-12(15-16)14-8-5-9-19-14/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKAARREXFTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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